molecular formula C22H16ClN3O B10968824 2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B10968824
M. Wt: 373.8 g/mol
InChI Key: XUQYAIDDONTLEJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: This can be done by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions might target the quinoline ring or the carboxamide group.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
  • 2-(2-chlorophenyl)-N-(6-methylpyridin-3-yl)quinoline-4-carboxamide

Uniqueness

The presence of the 6-methyl group on the pyridine ring and the specific positioning of the chlorophenyl group might confer unique biological activities or chemical properties compared to similar compounds. This could affect its binding affinity to biological targets or its reactivity in chemical reactions.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c1-14-7-6-12-21(24-14)26-22(27)17-13-20(16-9-2-4-10-18(16)23)25-19-11-5-3-8-15(17)19/h2-13H,1H3,(H,24,26,27)

InChI Key

XUQYAIDDONTLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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